molecular formula C19H22N4O2S2 B11437715 3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one

3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one

Cat. No.: B11437715
M. Wt: 402.5 g/mol
InChI Key: HPCQWLXYUPYEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one is a complex heterocyclic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate amines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-phenylpiperazine as a nucleophile.

    Attachment of the Sulfanyl Group: This step involves the reaction of the intermediate with a suitable thiol reagent under mild conditions.

    Final Cyclization and Functionalization: The final product is obtained through cyclization and functionalization reactions, which may involve the use of oxidizing or reducing agents to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar thienopyrimidine core but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.

    Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups attached to different cores.

Uniqueness

3-Methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

3-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H22N4O2S2/c1-21-18(25)17-15(7-12-26-17)20-19(21)27-13-16(24)23-10-8-22(9-11-23)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3

InChI Key

HPCQWLXYUPYEBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.